Ceanothic acid acetate
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Overview
Description
Synthesis Analysis
The synthesis of ceanothic acid and its derivatives involves complex chemical processes. Mayo and Starratt (1962) provided insights into the constitution and stereochemistry of ceanothic acid, showing its relation to the lupeol–betulin group and detailing its degradation to keto ester A norbetulonic acid methyl ester, a substance with defined constitution and stereochemistry (Mayo & Starratt, 1962).
Molecular Structure Analysis
The stereochemistry of ceanothic acid has been a subject of study, with research indicating that the hydroxyl and carboxyl groups attached to ring A exhibit a trans configuration. This stereochemistry is crucial for understanding the molecular structure and behavior of ceanothic acid derivatives (Eade et al., 1971).
Chemical Reactions and Properties
Ceanothic acid and its derivatives participate in various chemical reactions. The microbial transformation of ceanothic acid by Mycobacterium sp. (NRRL B-3805) resulted in the methylation of the carboxylic functions and C-1 epimerization, showcasing the compound's reactivity and interaction with microorganisms (Lee et al., 1993).
Safety and Hazards
Mechanism of Action
Target of Action
Ceanothic acid acetate primarily targets Acetylcholinesterase (AChE) . AChE plays a key role in the regulation of the cholinergic system and particularly in the formation of amyloid plaques . Therefore, the inhibition of AChE has become one of the most promising strategies for the treatment of Alzheimer’s disease .
Mode of Action
This compound inhibits AChE through its interaction with the peripheral anionic site (PAS) . The inhibition of AChE by this compound is competitive and reversible . According to molecular coupling and displacement studies, the inhibitory effect of the compound would be produced by interaction with the PAS of AChE .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic system . By inhibiting AChE, this compound disrupts the normal function of this system, which can lead to changes in the formation of amyloid plaques . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Pharmacokinetics
In silico predictions of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of the ceanothane derivatives (which include this compound) have been performed .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of AChE . This can lead to changes in the cholinergic system and the formation of amyloid plaques, which are characteristic of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Ceanothic acid acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit acetylcholinesterase (AChE) by interacting with the peripheral anionic site (PAS) of the enzyme . This interaction is competitive and reversible, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s disease. Additionally, this compound exhibits antimicrobial properties by interacting with bacterial cell membranes, leading to increased permeability and cell death .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to inhibit the proliferation of cancer cells, including OVCAR-3, HeLa, and FS-5 cells, with respective cell survival rates of 68%, 65%, and 81% . Furthermore, this compound affects cell signaling pathways by modulating the activity of key signaling molecules, leading to altered gene expression and cellular metabolism. For instance, it has been shown to downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits acetylcholinesterase by binding to the peripheral anionic site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . This inhibition is competitive and reversible, as demonstrated by kinetic studies. Additionally, this compound modulates gene expression by interacting with transcription factors and signaling pathways, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of acetylcholinesterase and prolonged anti-inflammatory effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit therapeutic effects, such as reduced inflammation and improved cognitive function . High doses can lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through esterification, reduction, and oxidation reactions . These metabolic processes are facilitated by enzymes such as esterases and oxidoreductases. This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue permeability and blood flow .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various cellular components . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its role in modulating cellular processes and functions .
properties
IUPAC Name |
(1R,2R,5S,8R,9R,10R,13R,14R,15R,16S,18R)-16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37)/t19-,20+,21-,22-,23+,24+,25-,29+,30+,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHVBZILGKTGT-VSBKJJMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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